molecular formula C7H9N3O2 B8282963 2-Hydrazino-6-methylnicotinic acid

2-Hydrazino-6-methylnicotinic acid

Cat. No. B8282963
M. Wt: 167.17 g/mol
InChI Key: USRQKULXSAKRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04481268

Procedure details

2-Chloro-6-methyl nicotinic acid (3.5 g, 0.02 m) was refluxed with hydrazine hydrate (5 ml) and absolute alcohol (20 ml) for 5 hours. The solid was separated, washed with alcohol and crystallised from water to yield 50% of 2-hydrazino-6-methylnicotinic acid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.[NH2:13][NH2:14]>>[NH:13]([C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
alcohol
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was separated
WASH
Type
WASH
Details
washed with alcohol
CUSTOM
Type
CUSTOM
Details
crystallised from water

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=C(C(=O)O)C=CC(=N1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.